molecular formula C11H8BrClN2 B1445211 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine CAS No. 1339210-38-6

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine

Cat. No.: B1445211
CAS No.: 1339210-38-6
M. Wt: 283.55 g/mol
InChI Key: NYBBQCXRGIHZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine serves as an important intermediate in the synthesis of various pyrimidine derivatives. It has been utilized in the rapid synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, which is key in pharmaceutical and chemical fields. This compound is an essential intermediate for synthesizing active compounds, such as N (5 (4–bromophenyl)–6–chloropyrimidin–4–yl) butane-1sulfonamide and 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine (Shan Hou et al., 2016).

Quantum Chemical Characterization

The compound has been used in quantum chemistry to study hydrogen bonding sites in pyrimidine compounds derivatives. This research is vital in understanding the molecular interactions and the properties of these compounds at a quantum level (Yafigui Traoré et al., 2017).

Antimicrobial and Antituberculosis Activities

Pyrimidine-incorporated Schiff base of isoniazid, synthesized using this compound, has shown promising results in antimicrobial and antituberculosis activities. This indicates the potential of this compound in developing new therapeutic agents (Hetal I. Soni & N. Patel, 2017).

In Vitro Biological Activities

The compound has been a precursor in the synthesis of various derivatives exhibiting significant biological activities, including antimicrobial, anthelmintic, and insecticidal properties (R. Bamnela & S. Shrivastava, 2010).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of pyrimidine derivatives, where this compound acts as a core structure, has shown significant potential. These findings are important for optoelectronic applications (A. Hussain et al., 2020).

Properties

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBBQCXRGIHZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.